molecular formula C6H12ClNO2 B1600927 Methyl 2-aminopent-4-enoate Hydrochloride CAS No. 115289-55-9

Methyl 2-aminopent-4-enoate Hydrochloride

Cat. No.: B1600927
CAS No.: 115289-55-9
M. Wt: 165.62 g/mol
InChI Key: WHHNAMFLUXPVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-aminopent-4-enoate hydrochloride (CAS 115289-55-9) is a chiral organic compound with the molecular formula C₆H₁₂ClNO₂ and a molecular weight of 165.62 g/mol . It is primarily used in research settings for applications such as pharmaceutical intermediate synthesis. The compound is supplied as a 10 mM solution in vials (e.g., 25 µL samples) and requires storage at -80°C (6-month stability) or -20°C (1-month stability) . Its solubility varies by solvent, often necessitating heating (37°C) and sonication for dissolution. The purity of research-grade batches exceeds 97% , while industrial-grade variants achieve 99% purity and are packaged in 25 kg drums .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-aminopent-4-enoate Hydrochloride typically involves the reaction of allylglycine methyl ester with hydrochloric acid. One common method includes the use of a zinc-mediated, palladium-catalyzed cross-coupling reaction. The process involves the following steps:

  • Preparation of tert-butyl ®-1-(methoxycarbonyl)-2-iodoethylcarbamate.
  • Conversion to tert-butyl (S)-1-(methoxycarbonyl)but-3-enylcarbamate.
  • Final conversion to this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminopent-4-enoate Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives .

Scientific Research Applications

Methyl 2-aminopent-4-enoate Hydrochloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-aminopent-4-enoate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Ester Derivatives

Ethyl (S)-2-Aminopent-4-enoate Hydrochloride

  • CAS : 117770-60-2
  • Molecular Formula: C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Storage : Inert atmosphere, 2–8°C .
  • Higher molecular weight due to the ethyl substituent. Enhanced stability at milder storage temperatures (2–8°C vs. -80°C for the methyl ester) .

Ethyl (R)-2-Aminopent-4-enoate Hydrochloride

  • CAS : 43442-77-5 .
  • Molecular Formula: C₇H₁₄ClNO₂
  • Enantiomeric Specificity : The R-configuration may influence biological activity or synthetic pathways differently than the S-enantiomer or racemic mixtures.

Enantiomeric Forms of Methyl Ester

(S)-Methyl 2-Aminopent-4-enoate Hydrochloride

  • CAS : 173723-62-1
  • Molecular Formula: C₆H₁₂ClNO₂
  • Chirality : The S-enantiomer is explicitly marketed, suggesting applications requiring stereochemical precision .

Methyl (2R)-2-Aminopent-4-enoate Hydrochloride

  • Documented in Enamine Ltd’s catalog, this R-enantiomer underscores the compound’s versatility in asymmetric synthesis .

Free Acid Form: 2-Aminopent-4-enoic Acid Hydrochloride

  • CAS : 144073-09-6
  • Molecular Formula: C₅H₁₀ClNO₂
  • Key Differences :
    • Lacks the ester group, increasing polarity and altering solubility.
    • Likely used as an intermediate in hydrolysis reactions or peptide synthesis .

Physicochemical and Regulatory Properties

Property Methyl Ester Ethyl (S)-Ester Free Acid
Molecular Weight 165.62 179.64 159.59
Storage Temperature -80°C to -20°C 2–8°C (inert) Not specified
Purity 97–99% Not specified 100% (SDS)
Hazard Statements Not specified H302, H315, H319 H302, H315

Notes:

  • The ethyl derivative’s hazard profile includes warnings for skin/eye irritation (H315, H319) and acute toxicity (H302), necessitating stricter handling .
  • Industrial-grade methyl ester (99% purity) is produced at scale for broader applications , while research-grade focuses on precision .

Biological Activity

Overview

Methyl 2-aminopent-4-enoate hydrochloride (CAS: 115289-55-9) is an organic compound characterized by its molecular formula C6H12ClNO2C_6H_{12}ClNO_2. This compound is a derivative of pentenoic acid, featuring an amino group at the second carbon and a methyl ester group at the terminal carbon. Its structure contributes to its potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Synthesis and Properties

The synthesis of this compound can be achieved through esterification of 2-aminopent-4-enoic acid with methanol, typically using a strong acid catalyst like sulfuric acid under reflux conditions. This method ensures high yield and purity, which are crucial for biological studies.

Property Value
Molecular Weight165.62 g/mol
Purity95% - 97%
Physical FormSolid
Storage ConditionsInert atmosphere, Room Temperature

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with active sites on proteins, influencing enzymatic activity. Additionally, the ester group may undergo hydrolysis, releasing the active amine form, which can further interact with biological molecules.

Biological Applications

  • Enzyme-Substrate Interactions : Methyl 2-aminopent-4-enoate is utilized in studying enzyme-substrate interactions, particularly in metabolic pathways. Its structural features allow it to serve as a substrate or inhibitor in various enzymatic reactions.
  • Medicinal Chemistry : Research indicates that this compound may have therapeutic potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives have been explored for their efficacy against various biological targets, including proteases involved in parasitic infections .
  • Antimicrobial Activity : Studies have demonstrated that related compounds exhibit antimicrobial properties. For instance, analogs of methyl 2-aminopent-4-enoate have shown activity against bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Inhibition of Proteases

A study investigated the inhibition properties of analogs derived from methyl 2-aminopent-4-enoate against cysteine proteases such as cruzain. The results indicated that these compounds exhibited significant inhibitory activity, highlighting their potential as therapeutic agents against Trypanosoma cruzi infections .

Case Study 2: Antimicrobial Properties

Another research effort focused on the synthesis of related compounds and their evaluation for antimicrobial activity. The minimum inhibitory concentration (MIC) was determined for various bacterial strains, demonstrating that certain derivatives possess effective antimicrobial properties. The binding affinity to DNA was also assessed, revealing electrostatic interactions that could lead to DNA cleavage without external agents .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound Structure Biological Activity
Methyl 4-aminopent-2-enoateAmino group at C4Varies significantly in reactivity
Methyl 2-aminohex-5-enoateLonger carbon chainDifferent solubility and interaction profile
Methyl 2-(N-benzyl)amino-pent-4-enoateSubstituted amino groupEnhanced potency against specific targets

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-aminopent-4-enoate Hydrochloride?

Synthesis typically involves enantioselective routes, such as chiral resolution or asymmetric catalysis. For example, chiral auxiliaries like (2R)-configured precursors (e.g., methyl (2R)-2-aminopent-4-enoate hydrochloride) can be synthesized using enantiopure reagents, followed by hydrochloric acid treatment to form the hydrochloride salt. Key steps include:

  • Chiral intermediate preparation : Use of chiral amines or enzymes for asymmetric synthesis .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers.
  • Salt formation : Reaction with HCl gas in anhydrous conditions to yield the hydrochloride form .

Q. How should researchers characterize the structural and chemical properties of this compound?

Characterization requires a multi-technique approach:

  • NMR spectroscopy : Confirm the presence of the α,β-unsaturated ester (δ ~5.5–6.5 ppm for alkene protons) and amine hydrochloride (broad singlet at δ ~8–10 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₂ClNO₂⁺ at m/z 165.62) .
  • X-ray crystallography : Use ORTEP-III (or modern equivalents) to resolve chiral centers and confirm stereochemistry .
  • Solubility profiling : Test in aqueous buffers (pH 1–7) and organic solvents (e.g., DMSO) using SMILES-derived predictions .

Q. What safety protocols are critical for handling this compound?

Safety measures include:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
  • First-aid response :
    • Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
    • Ingestion : Immediate medical consultation; monitor for delayed symptoms (e.g., nausea) for 48 hours .
  • Spill management : Avoid water streams; collect solids mechanically and dispose as hazardous waste .

Advanced Research Questions

Q. What challenges arise in achieving high enantiomeric purity during synthesis?

Enantiomer separation is complicated by:

  • Racemization risk : Acidic conditions during HCl salt formation may lead to chiral center inversion. Mitigate by using low temperatures (0–5°C) and short reaction times .
  • Analytical limitations : Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) is essential to resolve (R)- and (S)-enantiomers. Validate purity with ≥99% enantiomeric excess (ee) thresholds .

Q. How can researchers evaluate the biological activity of this compound?

Methodologies include:

  • Enzyme inhibition assays : Test against aminotransferases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) .
  • Cellular uptake studies : Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation in cancer cell lines .
  • In vivo toxicity screening : Monitor nitric oxide (NO) levels in plasma via Griess assay to assess systemic effects .

Q. How should contradictory solubility data be resolved in experimental design?

Discrepancies often stem from:

  • pH-dependent solubility : Protonation of the amine group enhances water solubility at pH < 3. Validate using potentiometric titration .
  • Polymorphism : Screen for hydrate/solvate forms via differential scanning calorimetry (DSC) .
  • Predictive tools : Use ACD/Labs Percepta to model logP and solubility, then cross-validate experimentally .

Q. What strategies optimize stability during long-term storage?

  • Temperature control : Store at -20°C in amber vials to prevent light-induced degradation .
  • Moisture prevention : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrochloride salt deliquescence .
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How can researchers address discrepancies in biological activity between enantiomers?

  • Dose-response profiling : Compare IC₅₀ values of (R)- and (S)-forms in target assays (e.g., kinase inhibition) .
  • Molecular docking : Use software like AutoDock Vina to simulate enantiomer-receptor binding affinities .
  • Metabolic studies : Track enantiomer-specific metabolism via LC-MS in hepatocyte models .

Properties

IUPAC Name

methyl 2-aminopent-4-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-3-4-5(7)6(8)9-2;/h3,5H,1,4,7H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNAMFLUXPVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC=C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462580
Record name Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115289-55-9
Record name Methyl 2-aminopent-4-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-aminopent-4-enoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of α-Allyl-Gly-OH (1.00 g, 7.75 mmol) in MeOH/HCl (20 mL) was heated at reflux for 3 hrs. After TLC showed the reaction was complete, the mixture was evaporated to give α-Allyl-Gly-OMe HCl (1.10 g, 79.2%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
79.2%

Synthesis routes and methods II

Procedure details

HCl (g) was bubbled through a solution of DL-allylglycine (2.0 g, 17.4 mmol) in methanol (50 mL) at room temperature. The reaction was stirred overnight, concentrated in vacuo, taken up in acetonitrile (50 mL), and re-concentrated to give 2-amino-pent-4-enoic acid methyl ester hydrochloride salt (2.8 g, 100%) as an oil. MS found: (M+CH3CN)+=171.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Methyl 2-aminopent-4-enoate Hydrochloride
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Methyl 2-aminopent-4-enoate Hydrochloride
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Methyl 2-aminopent-4-enoate Hydrochloride
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Methyl 2-aminopent-4-enoate Hydrochloride
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Methyl 2-aminopent-4-enoate Hydrochloride
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-methylcarbamate
Methyl 2-aminopent-4-enoate Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.